Home > Products > Screening Compounds P108765 > (2E)-N-(4-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
(2E)-N-(4-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide -

(2E)-N-(4-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Catalog Number: EVT-3890053
CAS Number:
Molecular Formula: C21H25NO2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

For instance, caffeic acid amides, a subclass within this category, are known for their antioxidant, anti-inflammatory, and anticancer properties []. Chalcones, another important subclass, exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects [, ].

Synthesis Analysis

    Coupling Reactions: Caffeic acid derivatives can be synthesized by coupling caffeic acid with various substituted amines and alkyl halides []. This approach allows for the introduction of diverse substituents, enabling structure-activity relationship studies.

    Claisen-Schmidt Condensation: Chalcones are commonly synthesized via the Claisen-Schmidt condensation reaction [, ]. This reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base.

    Multistep Synthesis: Some complex acrylamide derivatives require multistep synthetic routes. For example, the synthesis of (Z)-N-(2-(1H-imidazol-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)-2-methoxy acrylamide involves multiple steps starting from commercially available vanillin [].

Molecular Structure Analysis

    X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions [, , , , , , , , ]. This information is crucial for understanding structure-activity relationships and designing more potent derivatives.

    NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy are routinely used to characterize the synthesized compounds and confirm their structures [, , , ].

Chemical Reactions Analysis

    Nucleophilic Addition: The electron-deficient β-carbon of the acrylamide moiety is susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic compounds, such as isoxazoles, pyrazoles, and pyrimidines [].

Mechanism of Action

    Enzyme Inhibition: Many acrylamide derivatives exhibit their biological activity by inhibiting specific enzymes. For example, compound SHC5, an acrylamide derivative of caffeic acid, inhibits the proliferation of HeLa cervical cancer cells []. Another example is AMG 9810, a cinnamide TRPV1 antagonist that blocks the vanilloid receptor 1, involved in pain signaling [].

    Cell Cycle Arrest and Apoptosis: Some acrylamide derivatives induce cell cycle arrest and apoptosis in cancer cells. For example, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide induces G2/M phase arrest and apoptosis in HL-60 cells by modulating the expression of cell cycle regulatory proteins and apoptotic proteins [].

    Antioxidant Activity: Caffeic acid derivatives and chalcones are known for their antioxidant properties [, ]. These compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

Applications

    Anticancer Agents: Several acrylamide derivatives exhibit promising anticancer activity against various cancer cell lines [, , , ]. Their mechanisms of action include inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis.

    Anti-inflammatory Agents: Caffeic acid amides are known for their anti-inflammatory properties []. They can modulate inflammatory pathways and reduce the production of inflammatory mediators.

    Antibacterial and Antifungal Agents: Chalcones have demonstrated significant antibacterial and antifungal activities against various microorganisms [, , ]. They can interfere with microbial cell wall synthesis, disrupt membrane integrity, and inhibit essential enzymes.

    Antioxidant Agents: Both caffeic acid derivatives and chalcones possess antioxidant properties, making them potential candidates for preventing and treating oxidative stress-related diseases [, , ].

    Pain Management: TRPV1 antagonists like AMG 9810 hold promise for developing novel analgesics for treating chronic pain conditions [].

  • Relevance: Both SHC5 and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide belong to the class of cinnamic acid amides, sharing the core structure of a phenyl ring connected to an acrylamide moiety. [] The variations lie in the substituents on the phenyl ring and the amide nitrogen.

2. 2-Aminochalcones []

  • Compound Description: This class of compounds, particularly the derivative (2E)-1-(2-aminophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one, was synthesized and characterized for its antioxidant and antibacterial activities. [] The crystal structure of the aforementioned derivative was determined using single-crystal X-ray diffraction. []
  • Relevance: 2-Aminochalcones, like N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, contain a core structure of a phenyl ring linked to a propenone moiety. [] The presence of an amino group at the ortho position and the variation in substituents on the other phenyl ring differentiate 2-Aminochalcones from the main compound.

3. N-(4-Ethoxyphenyl)-3-oxobutanamide []

  • Compound Description: This compound, existing as a keto tautomer, [] was structurally analyzed through single-crystal X-ray diffraction, revealing a twisted β-diketone moiety. []
  • Relevance: Though structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound shares a key structural feature, the N-(4-ethoxyphenyl)amide moiety. []

4. N-butyl-3-(4-hydroxyphenyl)acrylamide (5) []

  • Compound Description: Synthesized from p-coumaric acid, this cinnamic acid amide derivative was evaluated for inhibitory activity against eight receptor tyrosine kinases (R.T.K.s). [] While it showed feeble inhibitory activity against c-MER, FLT1, and FMS, the inhibition percentages were lower than erlotinib. []
  • Relevance: This compound bears a strong structural resemblance to N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, both being cinnamic acid amides with a butyl chain on the amide nitrogen. [] The difference lies in the substituent on the other phenyl ring, with a hydroxyl group in compound 5 and an ethoxy group in the main compound.

5. 3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulfonyl)acrylamide (FFSA) []

  • Compound Description: This potential tubulin polymerization inhibitor was subjected to computational studies to understand its binding mechanism with tubulin. [] Molecular docking, molecular dynamics simulations, and binding free energy calculations indicated a favorable binding mode at the colchicine site of tubulin, with hydrogen bond interactions and hydrophobic interactions playing crucial roles. []

6. (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810) []

  • Compound Description: This novel vanilloid receptor 1 (TRPV1) antagonist displayed antihyperalgesic properties. [] It acts as a competitive antagonist of capsaicin activation and effectively blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands like anandamide, N-arachidonyl dopamine, and oleoyldopamine. [] AMG 9810 exhibited efficacy in preventing capsaicin-induced eye wiping and reversing thermal and mechanical hyperalgesia in an inflammatory pain model. []
  • Relevance: AMG 9810 and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide are both cinnamide derivatives. [] Their structures diverge in the substituents on the phenyl ring and the amide nitrogen, with AMG 9810 having a t-butyl group and a dihydrobenzodioxin group, respectively, compared to the butyl and ethoxyphenyl groups in the main compound.

7. 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11) []

  • Compound Description: This compound emerged as a potent orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, demonstrating significant suppression of triglyceride synthesis in an oral lipid tolerance test in mice at a dose of 3 mg/kg. []
  • Relevance: While structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, Compound 11 shares a common element, the presence of a 4-tert-butylphenyl group. [] The core structures and other substituents differ significantly between the two compounds.

8. (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11) []

  • Compound Description: This potent and selective class I histone deacetylase (HDAC) inhibitor showed significant anti-proliferative activity in various human cancer cell lines, including colorectal cancer cells. [] It induced cell cycle arrest, activated intrinsic and extrinsic apoptotic pathways, and suppressed motility and epithelial-mesenchymal transition in colorectal cancer cells. [] The anti-tumor activity was further validated in vivo using an HCT116 xenograft model. []
  • Relevance: While structurally different from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound also belongs to the class of acrylamide derivatives. [] They share a common acrylamide functional group, but the other substituents and their arrangement differ significantly.

9. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin) []

  • Compound Description: Bucetin, an analgesic and antipyric similar to phenacetin, has been structurally characterized. []

10. 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

  • Compound Description: The crystal structure of this pyrazoline derivative, characterized by single-crystal X-ray diffraction, revealed a non-planar conformation and the presence of intermolecular hydrogen bonds. []
  • Relevance: Though structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound shares the 4-ethoxyphenyl structural element. []

11. (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one []

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, showcases an E configuration around its C=C double bond. [] The molecule adopts a non-planar conformation, with a chair conformation for the piperazine ring. []

12. (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one []

  • Compound Description: The crystal structure of this compound reveals an E configuration around the ethene bond and a chair conformation for the piperazine ring. [] The molecule exhibits a non-planar conformation. []
  • Relevance: Sharing the 4-ethoxyphenyl substituent with N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound differs significantly in its core structure, incorporating a propenone group linked to a piperazine ring instead of the acrylamide moiety. []

13. (2E)-3-(4-Hydroxy-3-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (HEHP) []

  • Compound Description: Synthesized using the Claisen-Schmidt reaction, HEHP is a chalcone derivative with promising antibacterial, antifungal, and antioxidant activities. [] The compound has been extensively characterized using various spectroscopic techniques, including single-crystal XRD, FT-IR, 1H NMR, 13C NMR, and UV-Vis, to elucidate its three-dimensional structure and properties. []
  • Relevance: While structurally different from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, HEHP shares a structural similarity by incorporating a 4-ethoxyphenyl group within its structure. []

14. 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives []

  • Compound Description: These heterocyclic compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. [] The study revealed that the imine and amine derivatives exhibited superior antioxidant and antimicrobial properties compared to their phthalonitrile counterparts. []

15. (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide []

  • Compound Description: This compound, with an E configuration at the double bond, is an acrylamide derivative exhibiting good anti-cancer activity. []
  • Relevance: This compound and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide belong to the acrylamide class of compounds. [] They share a common acrylamide functional group, but their other substituents and their spatial arrangement differ.

16. N,N-bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenebis(dicarboximide) (DBPI) []

  • Compound Description: DBPI is a perylene dye that exhibits amplified spontaneous emission (ASE) with a maximum at 580 nm upon excitation with a nitrogen laser (λex. = 337.1 nm). [] The dye's photochemical and electrochemical properties, including ground state absorption cross section (σA), emission cross section (σE), effective emission cross section (σ*E), and cyclic voltammetry, have been investigated. []

17. (Z)-N-(2-(1H-imidazol-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)-2-methoxyacrylamide []

  • Compound Description: This alkaloid component of the Mexican scorpion Megacormus gertschi venom was targeted for synthesis using vanillin as the starting material. [] Although the Wittig reaction was attempted for the synthesis, it did not yield the desired product. []

18. 5-Arylimino-1,3,4-thiadiazole derivatives []

  • Compound Description: This class of compounds, synthesized from N-arylcyanothioformamides and (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, exhibits diverse biological activities. [] The synthesis, characterized by mild reaction conditions and high regioselectivity, yields products with various functional groups. []
  • Relevance: While not direct structural analogues of N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, some 5-arylimino-1,3,4-thiadiazole derivatives incorporate a 4-ethoxyphenyl group within their structure, mirroring a key structural component of the main compound. []

19. 3-(4-Biphenyl)-4-(4-tert-butylphenyl)-5-(4-dimethylaminophenyl)-1,2,4-triazole []

  • Compound Description: This triazole derivative is a key component in an electroluminescent device. [] The device comprises a magnesium-silver electron injection layer, a triazole-based active luminescent layer, a triphenylamine-based hole transport layer, and an In2O3-SnO2 hole injection layer. []

20. (3E)-3-[(4-Butylphenyl)imino]-1,3-dihydro-2H-indol-2-one []

  • Compound Description: This compound's crystal structure reveals a non-planar conformation, with the indol and butylphenyl groups connected by a C–N bond. [] The crystal packing is stabilized by intermolecular hydrogen bonds. []
  • Relevance: Sharing the 4-butylphenyl group with N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound differs in its core structure, incorporating an indol-2-one moiety instead of the acrylamide group. []

21. (3Z)-3-[(4-Ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one []

  • Compound Description: The crystal structure of this compound shows a non-planar conformation with specific dihedral angles between the pyrrole and benzene rings. [] Intermolecular hydrogen bonds contribute to the stability of the crystal structure. []

22. (Z)-N-(4-nitrophenyl)-3-phenyl-3-(phenylamino)acrylamide []

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction. []

23. (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2) []

  • Compound Description: This difluoro analogue emerged as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition (MDI), a property contrasting its precursor, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide, which exhibited significant CYP3A4 MDI. []

24. 5-(4-Ethoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide []

  • Compound Description: Single-crystal X-ray diffraction analysis of this pyrazoline derivative revealed a non-planar conformation for the pyrazoline ring and the presence of intermolecular hydrogen bonds stabilizing the crystal structure. []
  • Relevance: Although structurally different from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this pyrazoline derivative shares the 4-ethoxyphenyl substituent. []

25. 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-zyl]phenol []

  • Compound Description: This compound was synthesized and characterized using NMR, IR, and single-crystal X-ray diffraction techniques to confirm its molecular structure and study its structural features, including hydrogen bonding and π-π interactions. []

26. (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 8) []

  • Compound Description: This ferulamide derivative showed potent cytotoxic activity against HL-60 cells, inducing cell cycle arrest at the G2/M phase and apoptosis. [] Mechanistic studies revealed that compound 8 increased p21 expression, leading to cyclin B1 inhibition and subsequent G2/M phase arrest. [] Additionally, it downregulated Bcl-2 expression, triggering apoptosis. []

27. 3-{(E)-1-[(4-Ethoxyphenyl)iminiumyl]ethyl}-6-methyl-2-oxo-2H-pyran-4-olate []

  • Compound Description: This Schiff base compound, existing in its zwitterionic form in the crystal structure, features an intramolecular N+—H⋯O− hydrogen bond between the iminium and hydroxyl groups. [] The compound adopts an E configuration about the C=N bond. []
  • Relevance: While structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound shares the 4-ethoxyphenyl structural element. []

28. N-hydroxy-3-(4-[3-phenyl-s-oxo-propenyl]-phenyl)-acrylamide derivatives []

  • Compound Description: These compounds represent a new class of histone deacetylase (HDAC) inhibitors with potential applications in cancer treatment. []

29. (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D9) []

  • Compound Description: This caffeic acid amide derivative exhibited potent antiproliferative and EGFR inhibitory activities, with IC50 values of 0.79 μM against HepG2 cells and 0.36 μM against EGFR. [] Its structure was confirmed by 1H NMR, ESI-MS, elemental analysis, and single-crystal X-ray diffraction. []
  • Relevance: Compound D9 and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide share a key structural feature, the N-(4-ethoxyphenyl)acrylamide moiety. [] The variation arises from the substituent on the acrylamide's double bond, with D9 featuring a tetrahydrobenzodioxocine group, whereas the main compound has a phenyl group.

30. [1,3-Bis(4-ethoxyphenyl)triazenido]pyridino Silver(I) []

  • Compound Description: This dimeric silver(I) complex, characterized by X-ray crystallography, exhibits a short Ag-Ag interaction within its eight-membered heterocyclic core. []

31. N-(4-tert-Butylphenyl)-N-phenyl-4-(9,10-diphenylanthracen-3-yl)benzenamine []

  • Compound Description: This anthracene derivative, synthesized via Suzuki cross-coupling reactions, was investigated for its electroluminescent properties as a blue emitting material in organic light-emitting diodes (OLEDs). [] The device utilizing this compound demonstrated efficient blue emission with a luminous efficiency of 3.11 cd/A, a power efficiency of 2.39 lm/W, and an external quantum efficiency of 1.82% at 20 mA/cm2. []
  • Relevance: Although structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound shares the 4-tert-butylphenyl group. [] The core structures differ significantly, with this compound being an anthracene derivative and the main compound an acrylamide.

32. (E)-N-(4-bromophenethyl)-3-(3,4-dihydroxyphenyl)acrylamide (K36H) []

  • Compound Description: This caffeic acid phenyl amide derivative effectively inhibited α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis and tyrosinase activity in B16F0 cells. [] It reduced the protein expression of p-CREB, MITF, tyrosinase, and TRP-1 while promoting AKT and GSK3β phosphorylation, ultimately leading to hypopigmentation. [] K36H showed no cytotoxicity, skin irritation, or eye irritation in safety assays, suggesting its potential as a whitening agent. []

33. 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) []

  • Relevance: Though structurally distinct from N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, DCTB shares the 4-tert-butylphenyl structural element. []

34. 5-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-1H-pyrazole []

  • Compound Description: This compound's crystal structure, stabilized by intermolecular N—H⋯N hydrogen bonds, forms dimers. [] The crystal packing is further stabilized by van der Waals forces. []

35. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile []

  • Compound Description: The crystal structure of this nicotinonitrile derivative highlights a non-planar conformation. [] The central pyridine ring is twisted relative to the 4-aminophenyl and 4-ethoxyphenyl rings. [] The crystal packing reveals intermolecular hydrogen bonds, including N—H⋯N and C—H⋯O interactions, contributing to its stability. []

36. (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides []

  • Compound Description: These novel acrylamide derivatives were diastereoselectively synthesized and characterized using various techniques, including single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analyses. []

37. 2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) []

  • Compound Description: This acrylamide derivative demonstrated effective corrosion inhibition for copper in 1.0 M nitric acid (HNO3) solutions. [] Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed its mixed-type inhibitor behavior. [] Adsorption studies indicated that ACR-2 follows chemical adsorption and the Langmuir isotherm. []
  • Relevance: ACR-2 and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide share the core acrylamide functional group. [] They differ in the substituents on the phenyl rings, with ACR-2 having a hydroxy group and a methoxy group, whereas the main compound has a butyl group and an ethoxy group.

38. 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) []

  • Compound Description: This acrylamide derivative exhibited effective corrosion inhibition for copper in 1.0 M nitric acid (HNO3) solutions, demonstrating mixed-type inhibitor behavior based on potentiodynamic polarization and electrochemical impedance spectroscopy analyses. [] Adsorption studies suggested chemical adsorption and adherence to the Langmuir isotherm for ACR-3 on copper. []
  • Relevance: ACR-3 and N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide share the core acrylamide functional group. [] The distinction lies in the substituents on the phenyl ring, with ACR-3 bearing a hydroxy group, while the main compound has a butyl and an ethoxy group.

39. N-[(4-Ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide []

  • Compound Description: This compound's crystal structure, solved by X-ray diffraction, revealed two crystallographically independent molecules in the asymmetric unit. [] The structure is characterized by a nearly planar central carbonyl thiourea unit and a chair conformation for the cyclohexane ring. [] Intermolecular hydrogen bonds, including N—H⋯O and N—H⋯S interactions, stabilize the crystal packing. []

40. N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide []

  • Compound Description: This compound's crystal structure shows a specific dihedral angle between the planar ethoxyphenyl group and the N-ethoxycarboxamidopyridine unit. [] The carboxamide unit is also twisted relative to the pyridine ring. []
  • Relevance: Sharing the 4-ethoxyphenyl group with N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, this compound differs significantly in its core structure, featuring a dihydropyridine ring instead of the acrylamide moiety. []

41. 2-Hydroxy-5-methyl acetophenone-N-(4-ethoxyphenyl)imine []

  • Compound Description: The stability constants of this Schiff base with various trivalent rare earth metal ions (La3+, Ce3+, Pr3+, Nd3+, Sm3+, Eu3+, Gd3+, Tb3+, Dy3+, and Ho3+) were determined using pH metric titration in an ethanol-water mixture. []

42. 2-Cyano-N-(2,6-dimethoxypyrimidin-4-yl)-3-[4-(dimethylamino)phenyl]acrylamide []

  • Compound Description: The crystal structure of this compound provides insights into electronic polarization within the molecule. [] The absence of hydrogen bonds in the crystal structure is notable, with pi-pi stacking interactions playing a primary role in linking molecules into centrosymmetric dimers. []

43. (2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate []

  • Compound Description: The crystal structure of this compound, containing a disordered benzimidazole fragment and water molecule, is stabilized by intermolecular hydrogen bonds, creating chains along the a-axis. []

44. (E)-3-Phenyl-N-[4-(phenylamino)quinazoline-7-yl]acrylamide []

  • Compound Description: The structure and vibrational frequencies of this compound were investigated using experimental (IR spectroscopy) and theoretical (HF, DFT, MP2) methods. [] The study provided complete vibrational assignments and analyzed the intramolecular interactions using the Atoms in Molecules (AIM) method. []

45. 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide (2) []

  • Compound Description: This versatile acrylamide derivative was employed in reactions with various nitrogen nucleophiles to synthesize a range of heterocyclic compounds, including isoxazoles, pyrazoles, pyrimidines, and pyrimidinethiones. [] The reaction mechanisms and regioselectivity of these reactions were investigated. []

46. 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol derivatives []

  • Compound Description: The synthesis of this class of compounds, achieved through a multi-step process involving aminomethylation, reduction, and reaction with Grignard reagents, yielded derivatives with potential biological activities. [] Some dihydrochlorides of these compounds exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. []
  • Relevance: Sharing the 4-ethoxyphenyl substituent with N-(4-butylphenyl)-3-(4-ethoxyphenyl)acrylamide, these compounds differ significantly in their core structure, lacking the acrylamide moiety present in the main compound. []

Properties

Product Name

(2E)-N-(4-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

IUPAC Name

(E)-N-(4-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C21H25NO2/c1-3-5-6-17-7-12-19(13-8-17)22-21(23)16-11-18-9-14-20(15-10-18)24-4-2/h7-16H,3-6H2,1-2H3,(H,22,23)/b16-11+

InChI Key

YBHMANGAFRPOCQ-LFIBNONCSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.